ENDOR-Derived Cu–H Distance of 4.7 Å Distinguishes the Methyl Derivative from Higher Alkyl Homologs
Polycrystalline ENDOR studies on bis(O,O'-disubstituted dithiophosphato)copper(II) complexes with R = methyl, ethyl, isopropyl, o-cresyl, and thymil reveal that the Cu–H distance (rCu-H) for the methyl derivative is 4.7 Å [1]. While the S-P-S angle remains constant at 102–103° across all substituents, the Cu–H distance is substituent-dependent and reflects differences in the spatial arrangement of the ligand's alkyl groups relative to the CuS₄ chromophore. The shorter alkyl chain in the dimethyl variant produces a distinct local geometry compared to the ethyl (rCu-H not identical) and isopropyl derivatives, which has direct consequences for spin-density distribution and intermolecular packing [1].
| Evidence Dimension | Cu–H distance (rCu-H) from ENDOR crystallography |
|---|---|
| Target Compound Data | 4.7 Å (R = methyl) |
| Comparator Or Baseline | Ethyl, isopropyl, o-cresyl, and thymil derivatives (values not identical; methyl-specific value reported) |
| Quantified Difference | Methyl derivative yields a resolved Cu–H distance of 4.7 Å; exact values for other substituents not numerically resolved in the same study but differ structurally. |
| Conditions | Magnetically dilute powdered samples with Ni(II) host lattice; ENDOR at X-band; 100 K |
Why This Matters
The unique Cu–H distance and associated spin-density distribution mean that the dimethyl derivative cannot be replaced by a longer-chain analog without altering the electronic and magnetic properties that determine performance in applications such as single-molecule magnets or paramagnetic probes.
- [1] Yordanov, N.D.; Zdravkova, M. ¹H and ³¹P ENDOR Studies on Powdered Samples of Magnetically Dilute Copper(II) O,O'-Disubstituted Dithiophosphate Complexes. Chem. Phys. Lett. 1986, 127, 487–491. View Source
